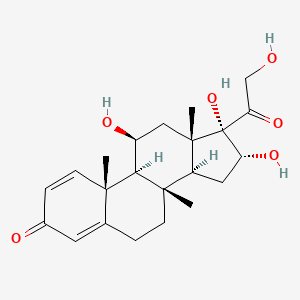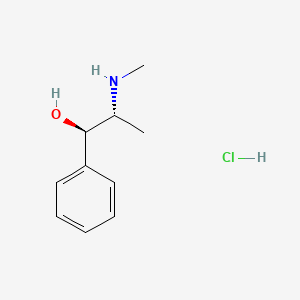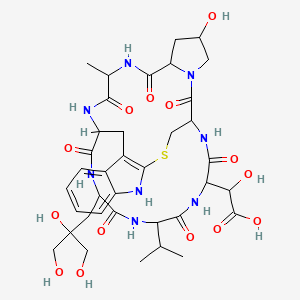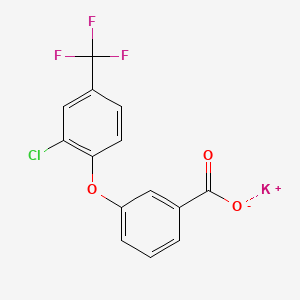
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is a specialized chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a urea group, an ethylcyclohexyl group, a fluoroethyl group, and a nitroso group, making it a complex molecule with diverse reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Ethylcyclohexyl Intermediate: This step involves the alkylation of cyclohexane with ethyl groups under controlled conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a fluoroethyl moiety.
Nitrosation: The final step involves the nitrosation of the urea derivative, where a nitroso group is introduced using nitrosating agents such as sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 3-(4-methylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- Urea, 3-(4-ethylcyclohexyl)-1-(2-chloroethyl)-1-nitroso-
- Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-amino-
Uniqueness
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- stands out due to the presence of both the fluoroethyl and nitroso groups, which confer unique reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
51795-05-2 |
|---|---|
Molekularformel |
C11H20FN3O2 |
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
InChI-Schlüssel |
GNUJKJSZLXIUOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)NC(=O)N(CCF)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)

![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)


![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)


![4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)


![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
